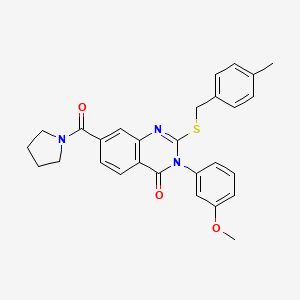
3-(3-methoxyphenyl)-2-((4-methylbenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-methoxyphenyl)-2-((4-methylbenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C28H27N3O3S and its molecular weight is 485.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(3-methoxyphenyl)-2-((4-methylbenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities, including antibacterial, anti-inflammatory, and potential anticancer properties. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Synthesis
The synthesis of the compound typically involves multi-step organic reactions. The initial steps include the formation of a quinazolinone scaffold followed by the introduction of specific substituents such as methoxy and thio groups. The overall yield and purity of the synthesized compound are crucial for its biological evaluation.
Antibacterial Activity
Recent studies have demonstrated that derivatives of quinazolinones exhibit significant antibacterial properties. For instance, a related compound, 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one , was synthesized and tested against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values ranged from 6 to 12 mg/mL , indicating potent antibacterial activity compared to standard drugs .
Anti-inflammatory Effects
Quinazolinone derivatives have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and inflammatory bowel disease .
Anticancer Potential
The anticancer activity of quinazolinones has been explored in various cancer cell lines. Research indicates that certain derivatives can induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases. For example, studies have shown that quinazolinone compounds can inhibit cell proliferation in breast cancer cell lines by disrupting cell cycle progression .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
- Receptor Modulation : It may interact with specific receptors involved in pain and inflammation signaling.
- Cell Cycle Arrest : In cancer cells, it can induce cell cycle arrest at various phases, leading to reduced proliferation.
Study on Antibacterial Activity
In a controlled study, the synthesized quinazolinone derivative was tested against a panel of bacterial strains. Results indicated that it exhibited higher antibacterial activity than standard antibiotics such as ampicillin and tetracycline, particularly against Gram-positive bacteria .
Study on Anti-inflammatory Effects
Another study assessed the anti-inflammatory effects by measuring cytokine levels in treated versus untreated animal models. The results showed a significant reduction in TNF-alpha and IL-6 levels in subjects treated with the compound compared to controls, suggesting its potential as an anti-inflammatory agent .
Propriétés
IUPAC Name |
3-(3-methoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-7-(pyrrolidine-1-carbonyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3S/c1-19-8-10-20(11-9-19)18-35-28-29-25-16-21(26(32)30-14-3-4-15-30)12-13-24(25)27(33)31(28)22-6-5-7-23(17-22)34-2/h5-13,16-17H,3-4,14-15,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZJTFOCAHCKMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C=CC(=C3)C(=O)N4CCCC4)C(=O)N2C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














